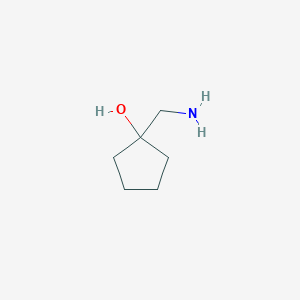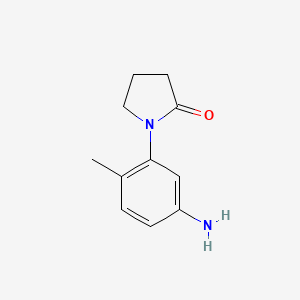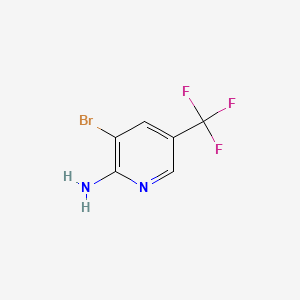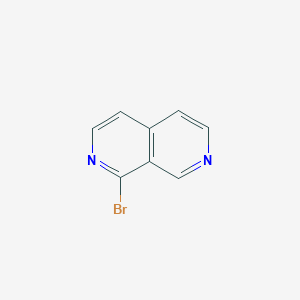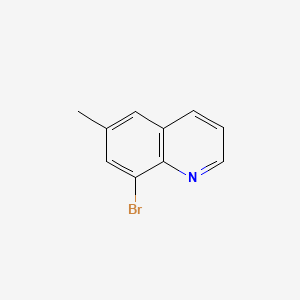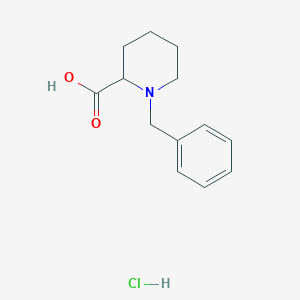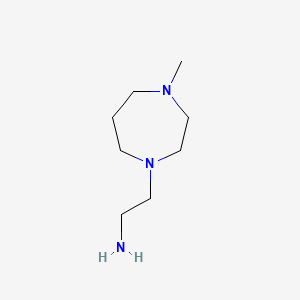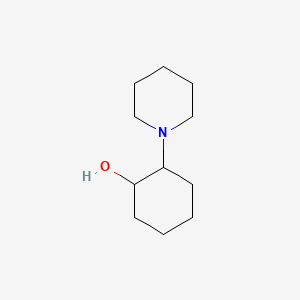
2-Piperidin-1-yl-cyclohexanol
Overview
Description
2-Piperidin-1-yl-cyclohexanol (2PCH) is a cyclic ether and is a member of the piperidine family of compounds. It is a colorless to light yellow liquid that is soluble in water and is widely used in the synthesis of various pharmaceuticals and other compounds. 2PCH is a versatile compound that has numerous applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Analytical and Characterization Techniques
- Characterization of Psychoactive Substances : 2-Piperidin-1-yl-cyclohexanol has been identified in the analysis of psychoactive arylcyclohexylamines. These compounds were characterized using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. This research is significant in forensic toxicology and drug analysis (De Paoli et al., 2013).
Synthetic Chemistry and Molecular Design
- Synthesis and Structural Analysis : Studies have focused on the synthesis of structures related to this compound, such as piperidine-1-ylmethyl)cyclohexanone. These syntheses involve Mannich reaction mechanisms and are vital for understanding the chemical properties and potential applications of these compounds (Taheri et al., 2012).
Biological and Pharmacological Research
- Antifilarial Activity : A derivative of this compound, specifically 2-(piperidin-1-yl) cyclohexanol, has shown significant macrofilaricidal activity against parasitic filarial nematodes. This highlights its potential in the development of antiparasitic drugs (Agarwal et al., 2011).
Advanced Material and Chemical Research
- Ligand Synthesis for Asymmetric Catalysis : Novel chiral tetraaza ligands related to this compound have been synthesized for use in asymmetric transfer hydrogenation reactions. These compounds play a crucial role in the field of catalysis and asymmetric synthesis (Shen et al., 2007).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-piperidin-1-yl-cyclohexanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological and pharmacological activities . These compounds are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are widely used as building blocks in the synthesis of organic compounds, including medicinal products . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
It’s known that piperidine derivatives can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells
Action Environment
It’s known that the synthesis of piperidine derivatives involves various reactions that may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-Piperidin-1-yl-cyclohexanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over time. It can degrade under certain environmental factors, leading to reduced efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and other detrimental outcomes. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound may inhibit or activate specific enzymes, leading to changes in the concentration of key metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in different cellular and tissue contexts. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
properties
IUPAC Name |
2-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCABTUQGBBPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7581-94-4 | |
| Record name | trans-2-piperidinocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the antifilarial activity of 2-Piperidin-1-yl-cyclohexanol?
A1: The provided research article [] investigates the in vivo antifilarial activity of various cyclic and acyclic alcohols, including this compound, against an unspecified filarial species. Unfortunately, the abstract doesn't provide specific details about the efficacy of this compound or its mechanism of action. Further research is needed to understand its specific interactions with filarial targets and the downstream effects leading to its antifilarial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


